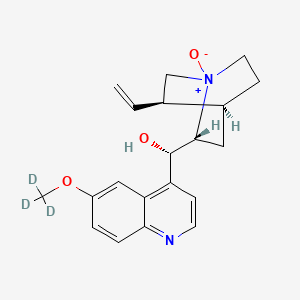
Leuprolide Acetate EP Impurity H
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Leuprolide Acetate EP Impurity H involves liquid-phase peptide synthesis. The process typically includes the following steps :
Condensation of Protected Amino Acids: Protected amino acids are condensed using dicyclohexylcarbodiimide and 1-hydroxybenzotriazole in tetrahydrofuran at low temperatures.
Deblocking: The protected dipeptides are deblocked using hydrogen chloride in dioxane.
Formation of Peptide Bonds: The deblocked dipeptides are further reacted to form longer peptide chains using standard carbodiimide methods.
Hydrogenation: The final peptide is hydrogenated in acetic acid in the presence of palladium hydroxide to remove protecting groups.
Purification: The resulting peptide is purified by precipitation from acetone.
化学反応の分析
Leuprolide Acetate EP Impurity H undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at specific functional groups within the peptide chain.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of peptide bonds.
Common reagents used in these reactions include hydrogen chloride, dicyclohexylcarbodiimide, 1-hydroxybenzotriazole, and palladium hydroxide. Major products formed from these reactions include various peptide fragments and derivatives.
科学的研究の応用
Leuprolide Acetate EP Impurity H has several scientific research applications, including :
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities in Leuprolide Acetate formulations.
Biology: Studied for its interactions with biological receptors and its role in the modulation of hormonal pathways.
Medicine: Investigated for its potential effects on hormone-dependent conditions and its role in the development of therapeutic peptides.
Industry: Utilized in the quality control and validation of pharmaceutical manufacturing processes.
作用機序
Leuprolide Acetate EP Impurity H exerts its effects by interacting with gonadotropin-releasing hormone receptors (GnRHR). The binding of the compound to these receptors leads to the modulation of gonadotropin hormone levels, including luteinizing hormone and follicle-stimulating hormone . This interaction results in the downregulation of sex steroid levels, which is crucial for its therapeutic effects in hormone-dependent conditions .
類似化合物との比較
Leuprolide Acetate EP Impurity H can be compared with other similar compounds, such as :
Leuprolide Acetate: The parent compound, used widely in clinical settings for hormone-dependent conditions.
Goserelin Acetate: Another GnRH analog used for similar therapeutic purposes.
Triptorelin Acetate: A synthetic decapeptide analog of GnRH with similar applications.
This compound is unique due to its specific peptide sequence and its role as an impurity in the synthesis of Leuprolide Acetate. Its presence and identification are crucial for ensuring the purity and efficacy of the final pharmaceutical product.
特性
分子式 |
C59H84N16O12 |
|---|---|
分子量 |
1209.4 g/mol |
IUPAC名 |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C59H84N16O12/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64)/t40-,41-,42+,43+,44-,45-,46-,47-,48-/m0/s1 |
InChIキー |
GFIJNRVAKGFPGQ-BPBJJFQZSA-N |
異性体SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |
正規SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


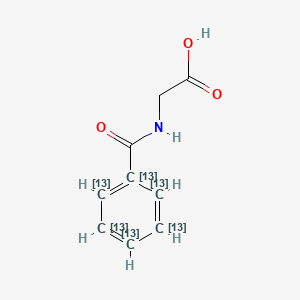
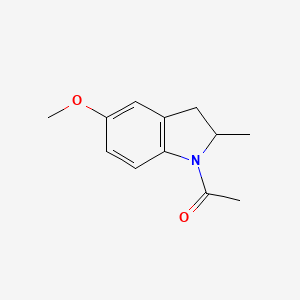
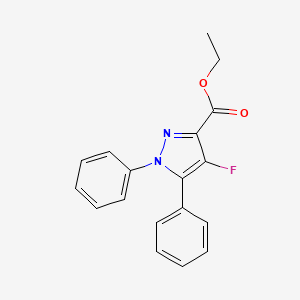

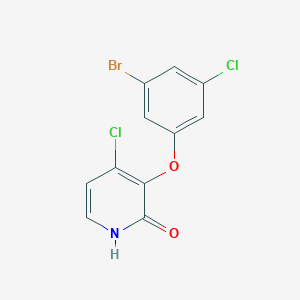
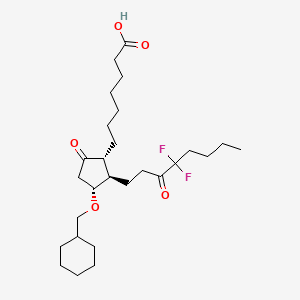
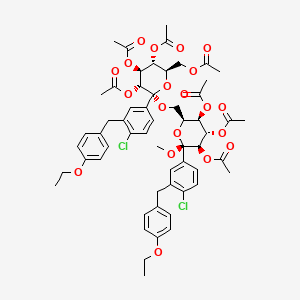
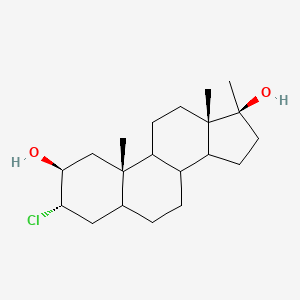
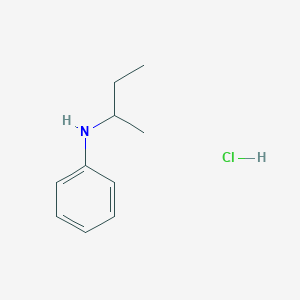


![2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid](/img/structure/B13844151.png)
